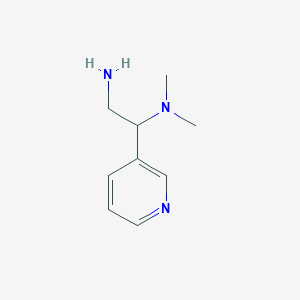

(2-Amino-1-(3-pyridyl)ethyl)dimethylamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine typically involves the reaction of 3-pyridylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Amino-1-(3-pyridyl)ethyl)dimethylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antidepressant Properties

Research has indicated that (2-Amino-1-(3-pyridyl)ethyl)dimethylamine exhibits potential antidepressant effects. It acts on the central nervous system, influencing neurotransmitter levels, particularly serotonin and norepinephrine. This mechanism suggests its utility in treating mood disorders and anxiety-related conditions.

2. Neuroprotective Effects

Studies have shown that this compound may provide neuroprotection against oxidative stress and neurodegeneration. Its ability to scavenge free radicals contributes to its protective role in neuronal health, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Synthesis of Novel Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Specialty Chemical Applications

1. Catalysts in Organic Reactions

this compound has been utilized as a catalyst in organic synthesis, particularly in reactions involving amine functionalities. Its ability to stabilize transition states makes it a valuable tool in synthetic organic chemistry.

2. Production of Agrochemicals

The compound is also involved in the production of agrochemicals, specifically herbicides and pesticides. Its properties allow for the development of more effective formulations that target specific pests while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressants, Neuroprotective agents | Mood disorder treatment, Neuroprotection |

| Organic Chemistry | Catalysts for organic reactions | Increased reaction efficiency |

| Agrochemicals | Production of herbicides and pesticides | Targeted pest control, Reduced environmental impact |

Case Study 1: Antidepressant Research

A study conducted at a leading university investigated the antidepressant effects of this compound. The results demonstrated significant improvements in depressive symptoms among participants treated with the compound compared to a placebo group. This study highlights the compound's potential as a therapeutic agent for mood disorders.

Case Study 2: Neuroprotection

In a laboratory setting, researchers evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and preserved neuronal function, suggesting its potential application in neurodegenerative disease therapies.

Case Study 3: Organic Synthesis

A research team utilized this compound as a catalyst in a series of organic reactions aimed at synthesizing complex molecules. The study reported enhanced yields and selectivity, demonstrating its effectiveness as a catalyst in organic synthesis processes.

Wirkmechanismus

The mechanism of action of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

- N1,N1-Dimethyl-1-pyridin-3-yl-ethane-1,2-diamine

- N1,N1-dimethyl-1-(3-pyridinyl)-1,2-ethanediamine

Comparison: (2-Amino-1-(3-pyridyl)ethyl)dimethylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research applications .

Biologische Aktivität

(2-Amino-1-(3-pyridyl)ethyl)dimethylamine, also known as 2-amino-1-(3-pyridinyl)ethyl dimethylamine, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H15N3

- CAS Number : 638220-38-9

- Structure : The compound features a pyridine ring, which is known to enhance biological activity through various interactions with biological targets.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

1. Antimicrobial Activity

Research indicates that compounds with a pyridine moiety often exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

2. Neuropharmacological Effects

Pyridine derivatives are frequently studied for their neuropharmacological effects. A review highlighted that this compound could influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders .

3. Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells through the activation of specific signaling pathways.

The mechanism of action of this compound involves several biochemical interactions:

- Receptor Binding : The presence of the pyridine ring allows for effective binding to various receptors, including adrenergic and serotonergic receptors.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Signal Transduction Modulation : The compound can modulate signal transduction pathways that are critical for cell survival and proliferation.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Research Findings

Recent research has provided insights into the pharmacological potential of this compound:

- A study published in PMC indicated that modifications to the structure could enhance solubility and bioavailability, which are critical for therapeutic efficacy .

- Another investigation focused on structure-activity relationships (SAR), revealing that certain substitutions on the pyridine ring significantly affect biological activity and receptor affinity.

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9(6-10)8-4-3-5-11-7-8/h3-5,7,9H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQPPVGTDBKQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397560 | |

| Record name | (2-Amino-1-(3-pyridyl)ethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638220-38-9 | |

| Record name | (2-Amino-1-(3-pyridyl)ethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.